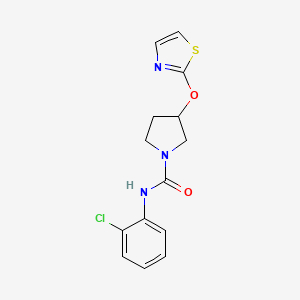

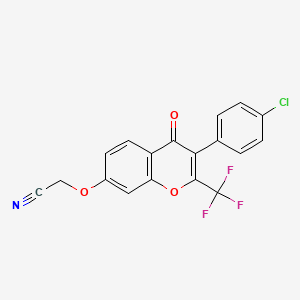

N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a protein that plays a crucial role in the development and function of B cells, which are immune cells that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives similar to N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, for dyeing polyester fibers. These compounds demonstrated high efficiency in antioxidant, antitumor, and antimicrobial activities. The colored polyester fibers could be applied in sterile or biologically active fabrics for various applications (Khalifa et al., 2015).

Molecular Interaction Studies

Research on molecular interaction studies of compounds similar to the subject molecule, specifically N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed insights into antagonist activities for the CB1 cannabinoid receptor. This provided valuable information for the development of pharmacological agents (Shim et al., 2002).

Ring Opening in Carboxamides

A study on the acid-catalyzed ring opening in compounds like 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides led to the formation of new chemical structures such as dibenzoxanthenes, diarylmethanes, and calixarenes. This research contributes to the understanding of chemical reactions involving carboxamide derivatives (Gazizov et al., 2015).

Synthesis and Characterization of Polyamides

Research involving the synthesis and characterization of new polyamides based on pyridine derivatives, closely related to N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, has been conducted. These polyamides exhibited notable thermal properties and solubility, highlighting their potential applications in various fields (Faghihi & Mozaffari, 2008).

Pyrazole Derivatives as Cannabinoid Receptor Antagonists

Investigations into pyrazole derivatives as cannabinoid receptor antagonists provide insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings are significant for therapeutic applications and understanding receptor binding sites (Lan et al., 1999).

properties

IUPAC Name |

N-(2-chlorophenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c15-11-3-1-2-4-12(11)17-13(19)18-7-5-10(9-18)20-14-16-6-8-21-14/h1-4,6,8,10H,5,7,9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJNPZVUIZXOKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)

![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)

![N-(3-(difluoromethoxy)phenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2373964.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)

![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)